4-Chloro-2-(propylamino)benzonitrile
Overview
Description
4-Chloro-2-(propylamino)benzonitrile is an organic compound with the molecular formula C10H11ClN2. It is characterized by the presence of a chlorine atom, a propylamino group, and a nitrile group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(propylamino)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(propylamino)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(propylamino)benzonitrile has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to understand the interactions of similar molecules with biological targets.
Industry: The compound can be employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-2-(propylamino)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitrile group allows it to participate in reactions that can modify biological molecules or pathways, leading to desired outcomes in research and industrial applications.
Comparison with Similar Compounds
4-Chloro-2-(propylamino)benzonitrile is similar to other compounds with chloro, amino, and nitrile groups attached to a benzene ring. Some of these similar compounds include:
4-Chloro-2-(butylamino)benzonitrile: Similar structure with a butyl group instead of a propyl group.
4-Chloro-2-(ethylamino)benzonitrile: Similar structure with an ethyl group instead of a propyl group.
4-Bromo-2-(propylamino)benzonitrile: Similar structure with a bromine atom instead of a chlorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their molecular structures.
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Properties
IUPAC Name |
4-chloro-2-(propylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,13H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMDIGNQHODNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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